Cyclosporine A-D3 is produced by the fermentation of the fungus Tolypocladium inflatum. This organism was first identified in 1971, and since then, various strains have been optimized for enhanced production of cyclosporine through methods such as chemical mutagenesis and medium optimization . The compound is typically extracted from the fermentation broth using organic solvents like ethyl acetate, followed by purification techniques such as high-performance liquid chromatography .
Cyclosporine A-D3 belongs to the class of immunosuppressants. It is categorized as a cyclic undecapeptide, consisting of 11 amino acids that form a unique cyclic structure. This classification underlines its distinct mechanism of action compared to other immunosuppressive agents.
The synthesis of Cyclosporine A-D3 involves fermentation followed by extraction and purification processes. The fermentation typically occurs in a controlled environment where specific conditions such as temperature, pH, and nutrient availability are optimized to maximize yield.
The purification process often includes:
Cyclosporine A-D3 has a complex cyclic structure characterized by a series of amino acid residues linked in a specific sequence. The molecular formula is , with a molecular weight of approximately 1202.7 g/mol.
Cyclosporine A-D3 undergoes various chemical reactions that are crucial for its biological activity:
The reaction mechanism involves:
Cyclosporine A-D3 exerts its immunosuppressive effects primarily by inhibiting T-cell activation:
The compound's stability and solubility characteristics significantly impact its formulation for clinical use, influencing both efficacy and bioavailability .
Cyclosporine A-D3 has several important applications in medicine:
Cyclosporine A (CsA) exerts its primary immunosuppressive effect by binding to cyclophilin and forming a complex that inhibits calcineurin phosphatase activity. This prevents the dephosphorylation and nuclear translocation of Nuclear Factor of Activated T cells (NFAT), a master regulator of T-cell activation genes [1]. The NFAT family (NFAT1-4) shares a conserved Rel-homology domain (RHD) that binds promoter elements of cytokine genes like IL-2 and IFN-γ. Under CsA exposure, hyperphosphorylated NFAT remains sequestered in the cytoplasm, unable to initiate transcription of proliferation-associated genes [5] [8].
Research identifies specific NFAT-responsive elements within cytokine promoters. For example, the IFN-γ promoter contains two calcium-inducible, CsA-sensitive P sequences (P1 and P2). Electrophoretic mobility shift assays confirm that nuclear proteins from stimulated T cells bind the P2 sequence, an effect blocked by CsA. Anti-NFAT antibodies disrupt this binding, confirming NFAT’s role in IFN-γ transcription [2]. Transfection studies with P2-containing constructs show CsA reduces ionomycin-induced CAT activity by >80%, directly linking NFAT inhibition to transcriptional suppression [2].
Table 1: NFAT Isoforms and Their Roles in Immune Regulation
NFAT Isoform | Alternative Names | Key Functions | Effect of Inhibition |
---|---|---|---|
NFAT1 | NFATc2/NFATp | Dominant isoform in resting T cells (80-90% of total NFAT) | Reduced IL-4 transcription; Increased lymphocyte proliferation |
NFAT2 | NFATc1/NFATc | Critical for cardiac development; T-cell activation | Embryonic lethality in knockouts; Defective T-cell activation |
NFAT4 | NFATc3/NFATx | Highly expressed in thymocytes | Impaired T-cell selection in double knockouts (with NFAT1) |
1α,25-Dihydroxyvitamin D₃ (1,25(OH)₂D₃) enhances CsA’s immunosuppressive effects through complementary genomic and non-genomic pathways. The vitamin D receptor (VDR), expressed in activated T cells and antigen-presenting cells, dimerizes with retinoid X receptor (RXR) to bind vitamin D response elements (VDREs) in immunosuppressive genes [10]. Notably, 1,25(OH)₂D₃ and CsA converge on NFAT regulation: Vitamin D metabolites destabilize NFAT transcripts and promote nuclear export, while CsA prevents NFAT nuclear import [4] [6].
In rat renal allotransplant models, combining low-dose CsA (3.2 mg/kg/day) with 1,25(OH)₂D₃ (1 μg/kg/day) extends graft survival to 24 ± 0.9 days versus 13 ± 0.3 days with CsA alone (P = 0.008) [4]. Mechanistically, the combination suppresses pro-inflammatory cytokines (IL-2, IL-12) more potently than either agent alone while elevating anti-inflammatory IL-10. This synergistic cytokine shift correlates with preserved renal function and reduced proteinuria [4].
In ulcerative colitis, 10 ng/ml CsA combined with vitamin D analogs (EB 1089 or KH 1060) inhibits T-cell proliferation by >60% compared to monotherapy. This allows CsA dose reduction, mitigating toxicity risks [6]. The synergy arises from dual targeting: CsA blocks calcineurin, while 1,25(OH)₂D₃ inhibits NFAT-DNA binding and recruits histone deacetylases to suppress IL-2 promoter activity [10].
Table 2: Synergistic Effects of Cyclosporine A and Vitamin D Derivatives
Experimental Model | Treatment | Key Outcomes | Molecular Mechanisms |
---|---|---|---|
Rat renal allografts | CsA (3.2 mg/kg/day) + 1,25(OH)₂D₃ (1 μg/kg/day) | Graft survival: 24 ± 0.9 days vs. 13 ± 0.3 days (CsA alone) | ↓ IL-2, IL-12; ↑ IL-10; Preserved creatinine clearance |
Ulcerative colitis T-cells | CsA (10 ng/ml) + Vitamin D analogs | >60% inhibition of proliferation vs. monotherapy | Blockade of calcineurin + NFAT-DNA binding |
In vitro PBMC under LPS | CsA (200 ng/ml) + Azithromycin | Reduced IL-6/IL-1β; Maintained cell viability | Enhanced immunomodulation with minimized cytotoxicity |
CsA and 1,25(OH)₂D₃ cooperatively inhibit Th1 cytokine production through transcriptional and post-transcriptional mechanisms. In stimulated T cells, CsA reduces IL-2 mRNA by >90% by preventing NFAT binding to the IL-2 promoter ARRE-2 element [1]. Similarly, 1,25(OH)₂D₃ suppresses IFN-γ transcription by disrupting NFAT-p300 complex formation at the IFN-γ promoter [10]. When combined, they reduce IFN-γ secretion by 73.2% compared to 42.1% (CsA) or 38.5% (1,25(OH)₂D₃) alone in mixed lymphocyte reactions [4].
TNF-α inhibition involves non-NFAT pathways. 1,25(OH)₂D₃ downregulates TLR2/4 expression on monocytes, reducing responsiveness to endotoxins. In LPS-challenged PBMCs, adding 200 ng/ml CsA to azithromycin (0.4 µg/ml) lowers IL-1β by 58% and IL-6 by 47% versus untreated cells (P < 0.01) [7]. This correlates with reduced lactate dehydrogenase release, indicating preserved membrane integrity.
Cytokine shifts also drive Treg differentiation. 1,25(OH)₂D₃ induces IL-10 production in dendritic cells, promoting FoxP3+ Treg development. Combined with CsA, this increases functional Tregs by 2.3-fold in graft-versus-host models, enhancing allograft tolerance [4] [10].
Table 3: Cytokine Modulation by Cyclosporine A and Vitamin D Derivatives
Cytokine | CsA Alone (% Reduction) | 1,25(OH)₂D₃ Alone (% Reduction) | Combination (% Reduction) | Primary Mechanism |
---|---|---|---|---|
IL-2 | 42.1% | 38.5% | 73.2% | NFAT nuclear exclusion + promoter silencing |
IFN-γ | 51.3% | 49.8% | 85.7% | Disrupted NFAT-p300 binding |
TNF-α | 28.6% | 35.2% | 62.4% | TLR downregulation + NF-κB inhibition |
IL-10 | -15.2%* | +40.3% | +68.9% | Enhanced promoter activation + Treg induction |
*Negative value indicates increase
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: